4-Cyclobutylbenzoic acid 4-Cyclobutylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 3158-70-1
VCID: VC3771592
InChI: InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13)
SMILES: C1CC(C1)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

4-Cyclobutylbenzoic acid

CAS No.: 3158-70-1

Cat. No.: VC3771592

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclobutylbenzoic acid - 3158-70-1

Specification

CAS No. 3158-70-1
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 4-cyclobutylbenzoic acid
Standard InChI InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13)
Standard InChI Key PPXSFFCOYUIJKD-UHFFFAOYSA-N
SMILES C1CC(C1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES C1CC(C1)C2=CC=C(C=C2)C(=O)O

Introduction

Physical and Chemical Properties

4-Cyclobutylbenzoic acid is characterized by specific physical and chemical properties that define its behavior in various environments and reactions. The compound is registered under CAS number 3158-70-1 and has the molecular formula C₁₁H₁₂O₂, corresponding to a molecular weight of 176.2118 g/mol . The structural composition includes a benzoic acid core with a cyclobutyl substituent at the para position, creating a unique molecular architecture.

The physical properties of 4-cyclobutylbenzoic acid are comprehensively presented in Table 1 below:

PropertyValue
CAS Number3158-70-1
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.2118 g/mol
Physical StateSolid
Density1.193 g/cm³
Melting Point118-119 °C
Boiling Point320.7 °C at 760 mmHg
Flash Point147.9 °C
PSA (Polar Surface Area)37.30000
LogP2.65230

Table 1: Physicochemical properties of 4-cyclobutylbenzoic acid

The compound exhibits a relatively high melting point (118-119 °C) and boiling point (320.7 °C), indicating significant intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group . The LogP value of 2.65230 suggests moderate lipophilicity, which influences its solubility profile in various solvents and potential membrane permeability in biological systems .

Structural Characteristics

The molecular structure of 4-cyclobutylbenzoic acid features a benzoic acid moiety with a cyclobutyl group at the para position. This arrangement creates a unique spatial configuration that influences the compound's reactivity and physicochemical properties.

The cyclobutane ring is a four-membered carbocyclic structure known for its high ring strain compared to larger cycloalkanes. Research on cyclobutane-containing compounds, such as tetraphenylcyclobutane, has demonstrated that cyclobutane bonds are typically longer than standard alkane C-C bonds. X-ray analysis of related cyclobutane structures has shown bond lengths of approximately 1.585 Å and 1.555 Å, compared to the typical 1.54 Å for unstrained alkanes . This increased bond length is attributed to altered hybridization ratios of the orbitals in the cyclobutane ring.

The benzoic acid portion consists of a regular hexagonal benzene ring with a carboxylic acid group. Based on studies of similar aromatic structures, the benzene ring likely forms a regular hexagon with bond lengths of approximately 1.39 Å . The bond connecting the cyclobutyl group to the benzene ring is expected to be slightly shorter than typical C-C single bonds (approximately 1.50 Å rather than 1.54 Å) due to the influence of the aromatic system .

Synthesis and Preparation Methods

While the search results don't provide specific synthesis methods for 4-cyclobutylbenzoic acid, potential synthetic routes can be inferred from approaches used for structurally similar compounds.

One potential synthetic pathway could involve:

  • Starting with 4-bromobenzoic acid or 4-iodobenzoic acid

  • Coupling with cyclobutyl boronic acid or cyclobutyl magnesium bromide via palladium-catalyzed cross-coupling reactions

  • Subsequent purification to obtain the target compound

Alternative methods might include:

  • Oxidation of 4-cyclobutylbenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide, similar to the oxidation reactions mentioned for related benzaldehyde derivatives

  • Carboxylation of cyclobutylbenzene using carbon dioxide under pressure with appropriate catalysts

For benzoic acid derivatives in general, the literature suggests several coupling methods for forming amide bonds, which could be relevant for derivatizing 4-cyclobutylbenzoic acid. These methods include using coupling agents like HATU or converting the acid to an acid chloride using oxalyl chloride, as demonstrated in the synthesis of related compounds .

Applications and Research Significance

4-Cyclobutylbenzoic acid has several potential applications based on its structural features and the known applications of similar compounds:

Chemical Building Block

As a functionalized benzoic acid derivative, 4-cyclobutylbenzoic acid serves as an important raw material in organic synthesis . The carboxylic acid group provides a versatile handle for further derivatization, while the cyclobutyl moiety introduces specific steric and conformational properties.

Medicinal Chemistry Applications

Cyclobutyl-containing compounds have attracted significant interest in medicinal chemistry. The cyclobutyl group can contribute to favorable pharmacokinetic properties and specific binding interactions with biological targets. For example, research on retinoid receptor agonists has demonstrated that substituents on benzoic acid derivatives can dramatically affect receptor selectivity and potency .

The structural features of 4-cyclobutylbenzoic acid align with medicinal chemistry strategies for:

  • Enhancing metabolic stability

  • Modulating lipophilicity

  • Providing specific conformational constraints

  • Offering vectors for hydrogen bonding interactions

Material Science

Compounds with cyclobutane rings and carboxylic acid functionalities have been explored for applications in crystal engineering and supramolecular chemistry. The potential for hydrogen bonding through the carboxylic acid group, combined with the geometric constraints imposed by the cyclobutyl group, could lead to interesting crystal packing arrangements and material properties.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 4-cyclobutylbenzoic acid, a comparison with structurally related compounds provides valuable context.

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesNotable Differences
4-Cyclobutylbenzoic acidC₁₁H₁₂O₂176.21Cyclobutyl group at para position of benzoic acidReference compound
4-(Cyclobutylcarbamoyl)benzoic acidC₁₂H₁₃NO₃219.24Contains additional carbamoyl linkageHigher polarity due to amide group; additional hydrogen bonding potential
4-(tert-Butoxycarbonyl)benzoic acidC₁₂H₁₄O₄222.24Contains tert-butoxycarbonyl instead of cyclobutylMore oxygenated; different steric properties; less conformational flexibility
4-(Hydroxymethyl)benzoic acidC₈H₈O₃152.15Contains hydroxymethyl instead of cyclobutylHigher polarity; additional hydrogen bonding potential; smaller molecule

Table 2: Comparative analysis of 4-cyclobutylbenzoic acid with related compounds

This comparison highlights that 4-cyclobutylbenzoic acid occupies a unique chemical space:

  • It has lower polarity than many substituted benzoic acids

  • It offers conformational flexibility due to the cyclobutyl ring

  • It presents fewer hydrogen bonding opportunities compared to more oxygenated or nitrogenated derivatives

Spectroscopic Characteristics

Based on its structural features, 4-cyclobutylbenzoic acid would display characteristic spectroscopic properties that can be used for identification and purity assessment:

Infrared Spectroscopy (IR)

Expected key absorption bands:

  • O-H stretching of carboxylic acid: ~3000-2500 cm⁻¹ (broad)

  • C=O stretching of carboxylic acid: ~1680-1700 cm⁻¹

  • C-H stretching (aromatic): ~3030-3080 cm⁻¹

  • C-H stretching (cyclobutyl): ~2940-2980 cm⁻¹

  • C=C stretching (aromatic): ~1600 and ~1475 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic signals for:

  • Carboxylic acid proton: ~12-13 ppm (broad singlet)

  • Aromatic protons: ~7.2-8.1 ppm (two doublets in an A₂B₂ pattern)

  • Cyclobutyl methine proton: ~3.5-3.7 ppm (multiplet)

  • Cyclobutyl methylene protons: ~1.8-2.5 ppm (complex multiplet pattern)

¹³C NMR would display signals for:

  • Carboxylic acid carbon: ~165-170 ppm

  • Aromatic carbons: ~125-150 ppm

  • Cyclobutyl methine carbon: ~35-40 ppm

  • Cyclobutyl methylene carbons: ~25-30 ppm

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